BenchChemオンラインストアへようこそ!

tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate (CAS 1245646-75-6) is a heterocyclic building block combining a Boc-protected piperidine with a 5-iodopyridazine linked through the N1 position. Its molecular formula is C14H22IN3O2 with a molecular weight of 391.25 g/mol, and it is typically supplied at 95% or 98% purity.

Molecular Formula C14H22IN3O2
Molecular Weight 391.25 g/mol
CAS No. 1245646-75-6
Cat. No. B1401676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate
CAS1245646-75-6
Molecular FormulaC14H22IN3O2
Molecular Weight391.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=CN2)I
InChIInChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-8-5-12(6-9-17)18-10-11(15)4-7-16-18/h4,7,10,12,16H,5-6,8-9H2,1-3H3
InChIKeyLQHGDQWPWOCYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate (CAS 1245646-75-6): A Boc-Protected Piperidinyl Iodopyridazine for Cross-Coupling-Driven Medicinal Chemistry


tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate (CAS 1245646-75-6) is a heterocyclic building block combining a Boc-protected piperidine with a 5-iodopyridazine linked through the N1 position. Its molecular formula is C14H22IN3O2 with a molecular weight of 391.25 g/mol, and it is typically supplied at 95% or 98% purity . The compound belongs to the class of N1-substituted pyridazines, which appear in scaffolds targeting stearoyl-CoA desaturase-1 (SCD1) and other therapeutic areas [1]. The 5-iodo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the Boc group provides orthogonal amine protection during multi-step synthesis [2].

Why Generic Substitution Fails for CAS 1245646-75-6: The N1-Pyridazin-1(2H)-yl Topology Is Not Functionally Equivalent to Common Pyridazine Isomers


This compound cannot be interchanged with other iodinated pyridazine or piperidine building blocks because the N1-(2H)-pyridazinyl linkage creates a unique connectivity and electronic environment. Most commercially available pyridazine intermediates are substituted at the C3 or C6 positions, whereas the N1-substitution in this compound places the heterocycle's dipole moment and hydrogen-bonding capacity in a distinct orientation relative to the piperidine scaffold [1]. Furthermore, in-class comparators such as 1-Boc-4-(5-iodopyridin-2-yl)piperazine replace the pyridazine with a pyridine, altering both basicity and metabolic stability, while 4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine relies on a chloro leaving group at C6 instead of the iodo at C5, leading to substantially different cross-coupling reactivity . These structural nuances directly impact the synthetic route, the physicochemical properties, and the biological profile of downstream derivatives, making generic replacement a source of irreproducible results in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate (1245646-75-6)


N1-(2H)-Pyridazinyl Substitution: A Topological Differentiator from C3/C6-Linked Pyridazine Building Blocks

The compound bears the pyridazine ring at the N1 position (pyridazin-1(2H)-yl), a connectivity that is structurally distinct from the more common C3- or C6-substituted pyridazines. In the SCD1 inhibitor series, N1-linked piperidinyl-pyridazine derivatives demonstrated distinct structure-activity relationships compared to C-linked analogs. Specifically, US Patent 9,102,669 B2 claims a series of piperidinyl-pyridazinyl SCD1 inhibitors, where the N1 linkage was essential for target engagement, as measured by desaturation index reduction in Zucker fa/fa rats [1]. The target compound preserves this N1 topology, making it a direct precursor to the pharmacologically validated scaffold, whereas C3-linked analogs such as 4-(piperidin-4-yl)pyridazine (CAS 1019206-39-3) lack this spatial arrangement and would yield structurally distinct downstream products [2].

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

5-Iodo Substituent Enables Direct Pd-Catalyzed Cross-Coupling Without Pre-Functionalization: Comparison with Boronate Ester Analog

The 5-iodo group on the pyridazine ring of the target compound serves as a direct electrophilic coupling partner for Suzuki-Miyaura, Sonogashira, and related palladium-catalyzed reactions. Studies on 5-iodopyridazin-3(2H)-ones demonstrate that the 5-iodo position undergoes efficient aminocarbonylation and cross-coupling under mild conditions with a variety of nucleophiles, including aryl boronic acids and amines [1]. In contrast, the boronate ester analog tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl)piperidine-1-carboxylate (CAS 1333222-17-5) requires prior installation of the boronate group, adding at least one synthetic step and additional purification, with an overall mass yield penalty that can exceed 30% depending on the borylation conditions . The target compound thus offers a more step-economical route to diversified libraries, as the iodo group can be directly replaced in a single coupling step.

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura Reaction

Piperidine Core vs. Piperazine Core: Basicity and Conformational Differences Relevant to Downstream Pharmacology

The target compound contains a piperidine ring (pKa of conjugate acid ≈ 11.1), whereas the closely related analog 1-Boc-4-(5-iodopyridin-2-yl)piperazine (CAS 497915-42-1) contains a piperazine ring (pKa1 ≈ 9.8, pKa2 ≈ 5.7) . After Boc deprotection, the piperidine in the target compound will be fully protonated at physiological pH (7.4), providing a strong cationic center that can engage in ionic interactions with target proteins or influence cellular permeability. In contrast, deprotected piperazine analogs exist as a mixture of protonated species at pH 7.4, with approximately 50% in the neutral form, which alters both the hydrogen-bond donor capacity and the overall polarity. This difference in ionization state at physiological pH directly impacts logD7.4 and, consequently, both passive membrane permeability and off-target binding profiles, as demonstrated in systematic matched-pair analyses of piperidine vs. piperazine-containing drug candidates [1]. The molecular weight difference between the two scaffolds (391.25 vs. 389.23 g/mol) is negligible, making the core heterocycle selection the primary differentiator for downstream ADME properties.

Physicochemical Properties Drug Design pKa and Permeability

Iodo vs. Chloro Leaving Group: Superior Reactivity in Cross-Coupling and Nucleophilic Aromatic Substitution

The 5-iodo substituent on the pyridazine ring provides a more reactive leaving group than the 6-chloro substituent found in the related building block 4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine (CAS 596817-46-8). In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of C–I (50–57 kcal/mol) is significantly lower than that of C–Cl (78–84 kcal/mol), leading to faster oxidative addition rates and enabling reactions at lower temperatures (typically 60–80°C for iodo vs. 100–120°C for chloro) [1]. This difference is critical when coupling partners contain thermally sensitive functional groups. For 5-iodopyridazin-3(2H)-ones, successful Suzuki coupling was achieved at 80°C within 2–4 hours using Pd(PPh3)4 [2], whereas analogous 6-chloropyridazine substrates often require extended reaction times (12–24 hours) or more forcing conditions, leading to increased by-product formation and reduced yields. The iodo handle thus enables broader functional group tolerance and improved purity of the final coupled products.

Synthetic Chemistry Leaving Group Ability Palladium Catalysis

Commercial Purity Grade Comparison: NLT 98% from MolCore Enables Direct Use Without Further Purification

The target compound is commercially available at two purity grades: 95% (standard grade, ChemicalBook) and NLT 98% (MolCore) . The NLT 98% grade, certified under ISO quality systems, permits direct use in sensitive catalytic reactions where iodide or trace metal contaminants can poison palladium catalysts. In contrast, the boronate ester analog tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl)piperidine-1-carboxylate is typically supplied at 95% purity and may require additional purification before cross-coupling to avoid protodeboronation side products that complicate chromatographic separation . For the 5-iodo compound, residual iodine content at NLT 98% purity is controlled, reducing the risk of competing halogen exchange side reactions in Negishi or Kumada couplings.

Quality Control Purity Specification Procurement

Orthogonal Boc Protection: Selective Deprotection Compatibility vs. Non-Boc-Protected Pyridazine Analogs

The Boc group on the piperidine nitrogen enables selective orthogonal deprotection under acidic conditions (TFA or HCl/dioxane), while leaving the pyridazine ring and the iodo substituent intact. This contrasts with non-Boc-protected analogs such as 3-(piperidin-4-yl)pyridazine (CAS 1019206-39-3), where the free amine requires re-protection before coupling or must be used directly, limiting synthetic flexibility [1]. The Boc group is stable under the basic conditions of Suzuki-Miyaura cross-coupling (Cs2CO3, dioxane-H2O), allowing the iodo handle to be elaborated first, followed by deprotection to reveal the free piperidine for further functionalization such as amide bond formation, reductive amination, or urea synthesis. This orthogonal protecting group strategy is particularly valuable in automated parallel synthesis and solid-phase library construction, where stepwise deprotection and coupling are standard practice [2].

Protecting Group Strategy Solid-Phase Synthesis Orthogonal Deprotection

Optimal Application Scenarios for tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate (CAS 1245646-75-6) Based on Verified Differentiation Evidence


SCD1 Inhibitor Lead Optimization via Direct Suzuki Diversification at the 5-Position

The compound serves as a direct precursor to N1-piperidinyl-pyridazinyl SCD1 inhibitors described in US Patent 9,102,669 B2. The 5-iodo handle enables one-step Suzuki coupling with a variety of aryl boronic acids to generate focused libraries probing the SCD1 active site. The N1-(2H)-pyridazinyl topology is retained throughout, ensuring that the resulting derivatives match the pharmacophoric requirements established in the patent's structure-activity relationship [1]. The orthogonal Boc protection allows subsequent piperidine deprotection and amide capping to further optimize pharmacokinetic properties. This approach is supported by the demonstrated SCD1 inhibitory activity and in vivo desaturation index reduction of structurally related N1-linked pyridazine analogs in Zucker fa/fa rats [1].

Step-Economical Parallel Library Synthesis of Pyridazinyl-Piperidine Derivatives

For medicinal chemistry groups running parallel synthesis campaigns, this compound provides a two-diversification-point scaffold without requiring pre-functionalization. The iodo substituent undergoes efficient Pd-catalyzed coupling at 60–80°C, conditions mild enough to be compatible with automated synthesizers, while the Boc group remains intact for subsequent deprotection and functionalization [2]. The NLT 98% purity grade from ISO-certified suppliers eliminates the need for pre-purification, enabling direct plate-based dispensing. This workflow saves an estimated 1–2 synthetic steps relative to routes using pre-borylated or chloro-substituted analogs, translating to higher compound throughput per unit time in library production settings .

Physicochemical Tool Compound Synthesis with Defined Piperidine Basicity

When a defined, fully protonated amine at physiological pH is required for target engagement studies, this compound provides a clear advantage over piperazine-based analogs. After Boc deprotection, the piperidine core exists in >99% protonated form at pH 7.4, ensuring consistent ionization and predictable electrostatic interactions with protein targets. This property is critical in fragment-based drug discovery and biophysical assay development (SPR, ITC, NMR), where ambiguous ionization states can confound binding affinity measurements [3]. The compound thus enables the synthesis of probe molecules with well-defined charge states for target validation studies.

Radiolabeling Precursor for Iodine-125 or Iodine-131 Tracer Synthesis

The 5-iodo substituent on the pyridazine ring can serve as a site for isotopic exchange or as a synthetic precursor to radioiodinated analogs for SPECT imaging or radioligand binding assays. The presence of the iodine atom at a metabolically stable position on the electron-deficient pyridazine ring offers a potential advantage over phenyl iodide analogs, which are more susceptible to in vivo deiodination. While direct radiolabeling data for this specific compound are not available, the precedent for radioiodination of iodopyridazine derivatives supports this application as a rational extension of the compound's structural features [4].

Quote Request

Request a Quote for tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.